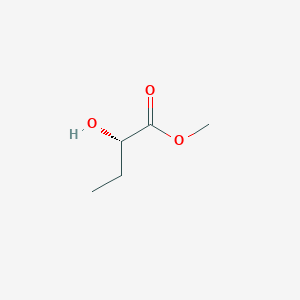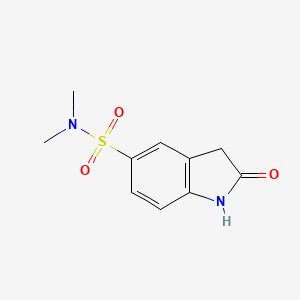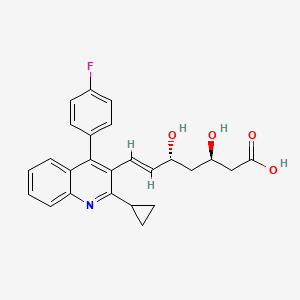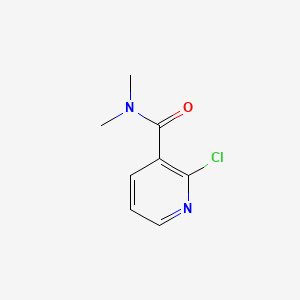
2-chloro-N,N-dimethylnicotinamide
Overview
Description
2-Chloro-N,N-dimethylnicotinamide is an important intermediate of medicine and pesticide . It is mainly used for producing high-efficiency green herbicide nicosulfuron technical . The compound has a molecular weight of 184.62 .
Synthesis Analysis
The synthesis of 2-chloro-N,N-dimethylnicotinamide involves several steps . The process starts with 2-chloro nicotinic acid as a raw material to carry out esterification reaction with methanol to obtain 2-chloro methyl nicotinate . Then, aminolysis reaction is carried out with dimethylamine in the presence of a catalyst N, N-dimethylnicotinamide to obtain the 2-chloro-N,N-dimethylnicotinamide .Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-dimethylnicotinamide is represented by the formula C8H9ClN2O . The InChI code for the compound is 1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-chloro-N,N-dimethylnicotinamide include esterification and aminolysis . The esterification reaction involves the reaction of 2-chloro nicotinic acid with methanol to form 2-chloro methyl nicotinate . The aminolysis reaction involves the reaction of 2-chloro methyl nicotinate with dimethylamine to form 2-chloro-N,N-dimethylnicotinamide .Physical And Chemical Properties Analysis
2-Chloro-N,N-dimethylnicotinamide is a solid at room temperature . It has a molecular weight of 184.62 .Scientific Research Applications
Pesticide Production
2-chloro-N,N-dimethylnicotinamide is used in the technical field of pesticides . The preparation method of 2-chloro-N,N-dimethylnicotinamide involves esterification reaction with methanol to obtain 2-chloro methyl nicotinate, then carrying out aminolysis reaction with dimethylamine to obtain the 2-chloro-N,N-dimethylnicotinamide . This method has the advantages of mild and controllable reaction, simple process equipment, low dimethylamine consumption, greatly reduced waste water amount, easy treatment, low production cost and good product quality .
Organic Synthesis
2-chloro-N,N-dimethylnicotinamide is widely used as an intermediate and starting reagent for organic synthesis . It plays a crucial role in the synthesis of various organic compounds.
Pharmaceutical Industry
In the pharmaceutical industry, 2-chloro-N,N-dimethylnicotinamide is used as an intermediate for the syntheses of several drugs such as bephenium hydroxynaphthoate, diltiazem, mepyramine and phenyltoloxamine .
Development of Chiral Palladacycle
2-chloro-N,N-dimethylethanamine hydrochloride, a related compound, has been utilized in the development of a novel chiral palladacycle, which is applied in asymmetric hydrophosphination reactions. This process involves the synthesis of an amine ligand from 1- (2,5-dichlorophenyl)ethanone, followed by ortho-palladation.
Thermodynamic Studies
The thermodynamic properties of 2-chloro-N,N-dimethylnicotinamide have been studied . The enthalpy of fusion and phase change data are particularly important for understanding the behavior of this compound under different conditions .
Material Science
In material science, understanding the phase change data of 2-chloro-N,N-dimethylnicotinamide can help in the design of materials with desired properties .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZRJGJNLOMEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450032 | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethylnicotinamide | |
CAS RN |
52943-21-2 | |
| Record name | 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52943-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the novel synthesis method for 2-chloro-N,N-dimethylnicotinamide described in the research?
A1: The novel synthesis method for 2-chloro-N,N-dimethylnicotinamide, starting with propargyl alcohol and dipropylamine, offers several advantages over traditional methods []. These advantages include:
Q2: What is the overall yield of 2-chloro-N,N-dimethylnicotinamide using the novel synthesis method compared to the method starting with nicotinic acid?
A2: The novel synthesis method using propargyl alcohol and dipropylamine results in a total yield of over 65% for 2-chloro-N,N-dimethylnicotinamide []. In comparison, the method starting with nicotinic acid, involving oxidation to nicotinic acid N-oxide followed by one-pot chlorination and ammonolysis, achieves an overall yield of 52% [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

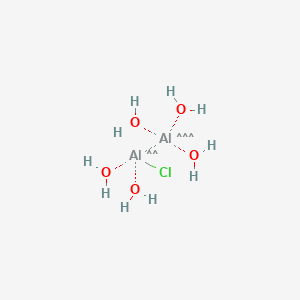
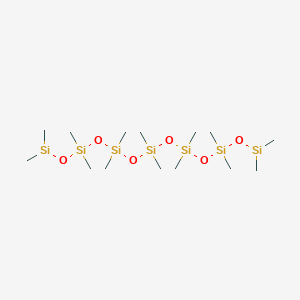
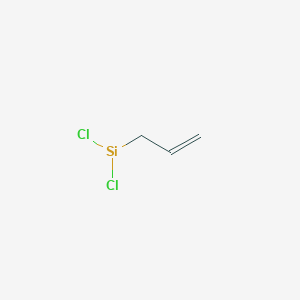

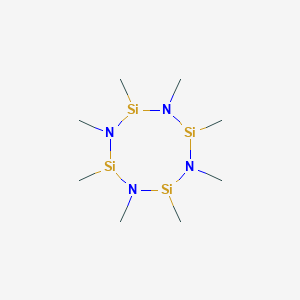
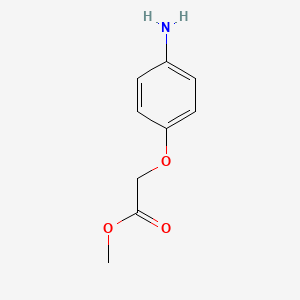
![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)
![1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine](/img/structure/B1588756.png)
